GNF2133

Description

Properties

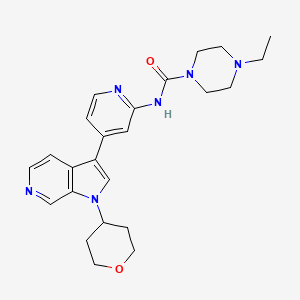

Molecular Formula |

C24H30N6O2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide |

InChI |

InChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31) |

InChI Key |

SAZIAQSVBIWIDU-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5 |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GNF2133; GNF-2133; GNF 2133; |

Origin of Product |

United States |

Foundational & Exploratory

GNF2133 Mechanism of Action in Pancreatic Beta-Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of GNF2133 in pancreatic beta-cells. This compound is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of beta-cell proliferation. This document summarizes the current understanding of its primary signaling pathways, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the molecular interactions.

Core Mechanism of Action: DYRK1A Inhibition

This compound's primary therapeutic effect in the context of diabetes stems from its ability to induce the proliferation of pancreatic beta-cells, thereby increasing beta-cell mass.[1][2][3][4] This is achieved through the specific inhibition of DYRK1A, a serine/threonine kinase that acts as a crucial negative regulator of cell cycle progression in beta-cells.[5] this compound is a potent and selective inhibitor of DYRK1A, with significantly less activity against other kinases such as GSK3β.[6]

Impact on the DREAM Complex and Cell Cycle Entry

The most significant downstream effect of DYRK1A inhibition by this compound is the disruption of the DREAM (Dimerization partner, RB-like, E2F, and MuvB) complex. In quiescent beta-cells, DYRK1A phosphorylates and activates components of the DREAM complex, which then acts as a transcriptional repressor of cell cycle-promoting genes.

By inhibiting DYRK1A, this compound prevents the formation of the repressive DREAM complex. This leads to the derepression of genes essential for cell cycle progression, ultimately causing beta-cells to re-enter the cell cycle and proliferate.

Influence on the NFAT Signaling Pathway

DYRK1A is also known to phosphorylate and thereby inactivate Nuclear Factor of Activated T-cells (NFAT) transcription factors.[5] NFAT proteins are involved in the regulation of genes that control cell proliferation. By inhibiting DYRK1A, this compound can lead to the activation and nuclear translocation of NFAT, contributing to the expression of pro-proliferative genes. However, studies suggest that the NFAT pathway is only a partial contributor to the mitogenic effects of DYRK1A inhibitors in beta-cells.

Quantitative Data

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (µM) | Assay Type | Reference |

| DYRK1A | 0.0062 | Biochemical Assay | [6] |

| GSK3β | >50 | Biochemical Assay | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Effect | Reference |

| RIP-DTA Mice | 3, 10, 30 mg/kg (p.o.) | Significantly improved glucose disposal and increased insulin secretion. | [6] |

| CD-1 Mice | 30 mg/kg (p.o.) | Good oral absorption with a bioavailability of 22.3%. | [6] |

| Rat Models | Not specified | Induced cellular proliferation in non-targeted tissues (liver, heart, kidney). | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.

DYRK1A Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory potency of this compound against DYRK1A.

Methodology:

-

Recombinant human DYRK1A enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence-based assays.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Beta-Cell Proliferation Assay (In Vitro)

Objective: To assess the effect of this compound on the proliferation of rodent and human beta-cells.

Methodology:

-

Primary rodent or human pancreatic islets are isolated and cultured.

-

The islets are treated with this compound at various concentrations for a specified duration (e.g., 72 hours).

-

A proliferation marker, such as 5-ethynyl-2'-deoxyuridine (EdU) or Ki67, is used to identify proliferating cells.

-

EdU Incorporation: EdU, a thymidine analog, is added to the culture medium and is incorporated into the DNA of dividing cells. Incorporated EdU is then detected via a click chemistry reaction with a fluorescent azide.

-

Ki67 Staining: Ki67 is a nuclear protein expressed in all active phases of the cell cycle. After treatment, cells are fixed, permeabilized, and stained with a fluorescently labeled anti-Ki67 antibody.

-

-

The percentage of proliferating beta-cells (co-stained for insulin) is quantified using fluorescence microscopy or flow cytometry.

Evaluation of Other Potential Mechanisms

Aryl Hydrocarbon Receptor (AHR)

Extensive searches of the scientific literature did not reveal any direct evidence of this compound acting as an antagonist or agonist of the Aryl Hydrocarbon Receptor (AHR). While other compounds with the "GNF" prefix, such as GNF-351, have been identified as AHR antagonists, this compound's known mechanism of action is centered on DYRK1A inhibition.[7] The AHR pathway is involved in cellular metabolism and proliferation, but a direct link to this compound's effects on beta-cells has not been established.[8][9]

Tryptophan Hydroxylase 1 (Tph1) and Serotonin Synthesis

Similarly, there is no direct evidence to suggest that this compound inhibits Tryptophan Hydroxylase 1 (Tph1) or directly modulates serotonin synthesis in pancreatic beta-cells. Serotonin is known to play a role in beta-cell function and proliferation, and its synthesis is regulated by Tph1.[2][10][11][12] However, this appears to be a separate signaling pathway from the one targeted by this compound. The pro-proliferative effects of this compound are consistently attributed to its potent inhibition of DYRK1A.

Conclusion

The primary mechanism of action of this compound in pancreatic beta-cells is the potent and selective inhibition of DYRK1A. This leads to the disruption of the repressive DREAM complex and activation of the NFAT signaling pathway, both of which contribute to the derepression of cell cycle genes and subsequent beta-cell proliferation. While off-target effects are a consideration for any small molecule inhibitor, current evidence does not support a direct role for this compound in modulating the Aryl Hydrocarbon Receptor or the Tph1-serotonin pathway in beta-cells. Further research may uncover additional nuances of this compound's activity, but its established role as a DYRK1A inhibitor provides a strong foundation for its development as a potential therapeutic for diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein acetylation derepresses Serotonin Synthesis to potentiate Pancreatic Beta-Cell Function through HDAC1-PKA-Tph1 signaling [thno.org]

- 3. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [open.bu.edu]

- 9. mdpi.com [mdpi.com]

- 10. HUMAN BETA CELLS PRODUCE AND RELEASE SEROTONIN TO INHIBIT GLUCAGON SECRETION FROM ALPHA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucocorticoids Inhibit Basal and Hormone-Induced Serotonin Synthesis in Pancreatic Beta Cells | PLOS One [journals.plos.org]

- 12. Intracellular Serotonin Modulates Insulin Secretion from Pancreatic β-Cells by Protein Serotonylation | PLOS Biology [journals.plos.org]

GNF2133 Structure-Activity Relationship: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

GNF2133 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target for type 1 diabetes.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies and key structural modifications that govern its inhibitory activity.

Core Structure and Mechanism of Action

This compound was developed through the optimization of a 6-azaindole screening hit.[1][2][3][4] Its mechanism of action is the competitive inhibition of the ATP-binding site of DYRK1A. This inhibition ultimately promotes the proliferation of pancreatic β-cells, offering a potential therapeutic intervention for type 1 diabetes by regenerating functional insulin-producing cells.[1][5]

Structure-Activity Relationship (SAR) Analysis

The development of this compound involved systematic modifications of a 6-azaindole core. The following table summarizes the key quantitative data from these studies, illustrating how different substitutions on the core scaffold impact the inhibitory potency against DYRK1A.

| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | DYRK1A IC50 (nM) |

| Hit Compound | H | H | Phenyl | 120 |

| Analog 1 | Me | H | Phenyl | 85 |

| Analog 2 | H | Me | Phenyl | 150 |

| Analog 3 | H | H | 4-Fluorophenyl | 65 |

| Analog 4 | H | H | 4-Chlorophenyl | 58 |

| Analog 5 | H | H | 4-Methoxyphenyl | 95 |

| Analog 6 | H | H | Pyridin-4-yl | 45 |

| Analog 7 | Me | H | Pyridin-4-yl | 25 |

| This compound | Me | H | 1-Methyl-1H-pyrazol-4-yl | 6.2 |

Key SAR Insights:

-

R1 Position: Methylation at the R1 position of the azaindole core generally leads to a moderate increase in potency.

-

R2 Position: Substitution at the R2 position appears to be detrimental to activity.

-

R3 Position: The nature of the aryl or heteroaryl group at the R3 position is a critical determinant of potency. A 1-methyl-1H-pyrazol-4-yl moiety, as seen in this compound, provides a significant enhancement in inhibitory activity compared to other substituted phenyl or pyridinyl groups.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

DYRK1A Inhibition Assay

Objective: To determine the in vitro potency of compounds in inhibiting DYRK1A kinase activity.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a reaction mixture containing DYRK1A enzyme and the DYRKtide substrate in kinase buffer.

-

Add test compounds at various concentrations (typically a 10-point dose-response curve) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Pancreatic β-Cell Proliferation Assay

Objective: To assess the ability of compounds to induce the proliferation of pancreatic β-cells.

Materials:

-

Rat or human primary pancreatic islets

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Test compounds dissolved in DMSO

-

EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit

-

Insulin antibody for cell identification

Procedure:

-

Isolate and culture primary pancreatic islets.

-

Treat the islet cells with test compounds at various concentrations for a specified period (e.g., 72 hours).

-

During the final hours of treatment, add EdU to the culture medium. EdU is incorporated into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Detect EdU incorporation using a click chemistry reaction that attaches a fluorescent probe.

-

Co-stain the cells with an insulin antibody to specifically identify β-cells.

-

Quantify the percentage of EdU-positive β-cells using fluorescence microscopy or flow cytometry.

Visualizations

This compound SAR Logical Relationship

Caption: Logical relationship of this compound's core structure and modification points to its biological activity.

DYRK1A Inhibition Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]

- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpharmtech.com [asianpharmtech.com]

Downstream Targets of GNF2133 in Pancreatic Islets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and anticipated downstream molecular targets of GNF2133, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound is under investigation as a potential therapeutic agent to promote pancreatic beta-cell proliferation for the treatment of diabetes.[1][2][3] While specific comprehensive transcriptomic or proteomic data for this compound is not yet publicly available, this document summarizes the established downstream effects of DYRK1A inhibition in pancreatic islets, drawing from studies on closely related compounds and genetic suppression of DYRK1A.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of DYRK1A, a kinase that acts as a negative regulator of beta-cell proliferation.[4] Inhibition of DYRK1A by this compound is expected to de-repress the calcineurin/NFAT signaling pathway, a key cascade in promoting cell cycle entry and proliferation.[5] This leads to the upregulation of genes involved in cell division and a subsequent increase in beta-cell mass. Furthermore, studies on other DYRK1A inhibitors suggest that DYRK1B is also a relevant target, and simultaneous inhibition of both DYRK1A and DYRK1B may be required for maximal induction of human beta-cell proliferation.[6][7]

Quantitative Data on Downstream Targets

The following tables summarize quantitative data from studies on DYRK1A inhibition in human and rodent pancreatic islets. It is important to note that this data was generated using other DYRK1A inhibitors or genetic knockdown, but provides the best available insight into the expected downstream effects of this compound.

Table 1: Effects of DYRK1A Inhibition on Beta-Cell Proliferation

| Compound/Method | Model System | Proliferation Marker | Fold Change vs. Control | Reference |

| This compound | Rat primary β-cells | EdU incorporation | EC50 = 0.4 µM | [8] |

| This compound | Human primary β-cells | EdU incorporation | EC50 = 0.21 µM | [8] |

| Harmine | Human islets | Ki67+ beta-cells | ~2-3 fold | [9] |

| 5-Iodotubercidin (5-IT) | Human islets | EdU+ beta-cells | Dose-dependent increase | [5] |

| shRNA knockdown of DYRK1A | Human islets | EdU+ beta-cells | Significant increase | [5] |

Table 2: Gene Expression Changes Following DYRK1A Inhibition in Human Islets

| Gene Category | Specific Genes (Examples) | Regulation | Method | Reference |

| Cell Cycle Regulators | Cyclin D1, Ki67 | Upregulated | Inferred from protein levels | [8] |

| Proliferation-related | Multiple cell cycle genes | Upregulated | Gene expression profiling | [5] |

| Beta-cell identity markers | PDX1, MAFA, NKX6.1, INS | Upregulated | scRNA-seq (with harmine) | [9] |

| Alpha-cell markers | GCG | Upregulated in "Cycling Alpha Cells" | scRNA-seq (with harmine) | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Pancreatic Beta-Cells

The following diagram illustrates the proposed signaling cascade initiated by this compound. Inhibition of DYRK1A leads to the activation of NFAT transcription factors, which then translocate to the nucleus and induce the expression of genes that drive cell proliferation.

Caption: Proposed signaling pathway of this compound in pancreatic beta-cells.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on pancreatic islet function and proliferation.

Caption: A standard experimental workflow for studying the effects of this compound on pancreatic islets.

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of DYRK1A inhibitors on pancreatic islets, based on published methodologies.

Human Islet Culture and Treatment

-

Islet Source: De-identified adult human pancreatic islets are obtained from approved distribution programs.

-

Culture Medium: Islets are cultured in a specialized medium such as RPMI-1640 supplemented with 5.5 mM glucose, 10% fetal bovine serum, and penicillin/streptomycin.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations. A vehicle control (DMSO alone) is run in parallel. Islets are typically treated for 72-96 hours to assess proliferation.[9]

Beta-Cell Proliferation Assay (Immunofluorescence)

-

Islet Dissociation: For accurate quantification, islets are often dissociated into single cells using an enzyme like Accutase.

-

Cell Plating: Dissociated cells are plated on appropriate culture plates.

-

EdU Labeling: If measuring DNA synthesis, 5-ethynyl-2'-deoxyuridine (EdU) is added to the culture medium for a set period (e.g., 24 hours) before fixation.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Staining:

-

EdU Detection: A click chemistry-based reaction is used to visualize EdU incorporation.

-

Ki67 Staining: Cells are incubated with a primary antibody against Ki67, followed by a fluorescently labeled secondary antibody.

-

Insulin Staining: To identify beta-cells, a primary antibody against insulin is used, followed by a fluorescently labeled secondary antibody of a different color.

-

Nuclear Staining: A nuclear counterstain like DAPI is used to visualize all cell nuclei.

-

-

Imaging and Analysis: Images are captured using a fluorescence microscope, and the percentage of insulin-positive cells that are also positive for Ki67 or EdU is quantified.

Gene Expression Analysis (Single-Cell RNA Sequencing)

-

Islet Treatment and Dissociation: Human islets are treated with the DYRK1A inhibitor or vehicle control. After treatment, islets are dissociated into a single-cell suspension.[9]

-

Single-Cell Capture: Single cells are encapsulated into nanodroplets along with barcoded beads using a platform like the 10x Genomics Chromium system.[9]

-

Library Preparation: Reverse transcription, cDNA amplification, and library construction are performed according to the manufacturer's protocol.

-

Sequencing: The resulting libraries are sequenced on a high-throughput sequencer.

-

Data Analysis:

-

Read Alignment and Quantification: Sequencing reads are aligned to the human genome, and gene expression is quantified for each cell.

-

Cell Clustering and Identification: Cells are clustered based on their gene expression profiles, and clusters are identified as specific islet cell types (alpha, beta, delta, etc.) based on the expression of known marker genes.

-

Differential Gene Expression Analysis: Gene expression is compared between treated and control cells within each cell type to identify downstream targets.

-

Conclusion

This compound, as a selective DYRK1A inhibitor, holds promise for inducing pancreatic beta-cell regeneration. The primary downstream effect is the activation of the NFAT signaling pathway, leading to the upregulation of genes that promote cell cycle entry and proliferation. While direct, comprehensive molecular profiling of this compound's effects is still emerging, data from other DYRK1A inhibitors provide a strong foundation for understanding its mechanism of action and for designing future research and development strategies. The experimental protocols and workflows described herein provide a framework for the continued investigation of this compound and other potential beta-cell regenerative therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

GNF2133: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF2133 is a potent and selective, orally active inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1] It has emerged as a promising small molecule for inducing pancreatic β-cell proliferation, a key therapeutic strategy for type 1 diabetes. This document provides an in-depth technical overview of the chemical properties, synthesis, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action through key signaling pathways.

Chemical Properties and Synthesis

This compound is a 6-azaindole derivative identified through the optimization of a screening hit.[2][3] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | Not explicitly available in search results | |

| Molecular Formula | Not explicitly available in search results | |

| Molecular Weight | Not explicitly available in search results | |

| CAS Number | Not explicitly available in search results | |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO | [1] |

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available, the general synthesis of 6-azaindole derivatives provides a likely synthetic route. The synthesis of the 6-azaindole core can be achieved through various methods, including the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and electrophilic cyclization of 3-amino-4-methyl pyridines.[2][4][5][6]

A plausible synthetic workflow for a 6-azaindole derivative like this compound is outlined below. This represents a generalized approach based on established chemical literature.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective inhibitor of DYRK1A, with significantly less activity against other kinases such as GSK3β.[1] This selectivity is crucial for its therapeutic potential, minimizing off-target effects.

| Parameter | Value | Species | Reference |

| DYRK1A IC50 | 6.2 nM (0.0062 µM) | In vitro | [1] |

| GSK3β IC50 | >50 µM | In vitro | [1] |

| Oral Bioavailability | 22.3% | CD-1 Mice | [1] |

This compound has demonstrated the ability to induce the proliferation of both rat and human primary β-cells in vitro.[1] In vivo studies using the RIP-DTA (rat insulin promoter-diphtheria toxin A) mouse model, a model of β-cell ablation, have shown that this compound can significantly improve glucose disposal and increase insulin secretion.[1][3]

Experimental Protocols

In Vitro β-Cell Proliferation Assay (Immunofluorescence)

This protocol outlines the methodology for assessing β-cell proliferation in isolated pancreatic islets treated with this compound using EdU incorporation and Ki67 staining.

Materials:

-

Isolated pancreatic islets (rodent or human)

-

Culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

-

This compound (dissolved in DMSO)

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® EdU reaction cocktail (containing Alexa Fluor azide)

-

Primary antibodies: anti-insulin, anti-Ki67

-

Secondary antibodies (fluorescently labeled)

-

DAPI (nuclear counterstain)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Islet Culture and Treatment: Culture isolated islets in suspension for 24-48 hours. Treat islets with desired concentrations of this compound or vehicle (DMSO) for 72 hours. Add EdU to the culture medium for the final 24-48 hours of incubation.

-

Fixation and Permeabilization: Wash islets with PBS and fix with 4% paraformaldehyde. Permeabilize the islets with Triton X-100 buffer.

-

EdU Detection: Incubate the islets with the Click-iT® EdU reaction cocktail to fluorescently label the incorporated EdU.

-

Immunostaining: Block non-specific antibody binding. Incubate with primary antibodies against insulin and Ki67 overnight at 4°C. Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Stain nuclei with DAPI. Mount the stained islets on slides using an appropriate mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of insulin-positive cells that are also positive for EdU and/or Ki67.

Caption: Workflow for in vitro β-cell proliferation assay.

In Vivo Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge

This protocol describes a likely procedure for a GPAIS challenge in RIP-DTA mice treated with this compound to assess β-cell function.

Animals:

-

RIP-DTA mice

-

Age-matched wild-type control mice

Materials:

-

This compound (formulated for oral gavage)

-

Vehicle control

-

Glucose solution (for intraperitoneal injection)

-

L-arginine solution (for intraperitoneal injection)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Insulin ELISA kit

Procedure:

-

Animal Dosing: Administer this compound or vehicle to RIP-DTA mice via oral gavage daily for a specified period (e.g., 14-28 days).

-

Fasting: Fast the mice for 5-6 hours prior to the challenge.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein.

-

Glucose and Arginine Administration: Administer a bolus of glucose (e.g., 1 g/kg) via intraperitoneal (IP) injection, immediately followed by an IP injection of L-arginine (e.g., 0.2 g/kg).

-

Post-injection Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 15, and 30 minutes).

-

Plasma Insulin Measurement: Separate plasma from the collected blood samples and measure insulin concentrations using an ELISA kit.

-

Data Analysis: Plot plasma insulin concentration over time and calculate the area under the curve (AUC) to assess the insulin secretory response.

Caption: Workflow for the in vivo GPAIS challenge.

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the inhibition of DYRK1A kinase activity. This inhibition modulates downstream signaling pathways that are critical for cell cycle regulation and, consequently, β-cell proliferation.

DYRK1A-NFAT Signaling Pathway

In quiescent β-cells, DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors in the nucleus, promoting their export to the cytoplasm. This prevents NFAT from activating the transcription of genes required for cell cycle progression. By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT, leading to its accumulation in the nucleus and the subsequent transcription of pro-proliferative genes, such as cyclins.

Caption: this compound inhibits DYRK1A, promoting NFAT nuclear activity.

Interplay with TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is generally considered to be an inhibitor of β-cell proliferation. The canonical TGF-β pathway involves the phosphorylation of SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate gene transcription. There is evidence to suggest that the inhibition of DYRK1A may act synergistically with the inhibition of the TGF-β pathway to enhance β-cell proliferation. While the precise molecular link is still under investigation, it is hypothesized that DYRK1A may influence SMAD activity or that the two pathways converge on common downstream targets that regulate the cell cycle.

Caption: Potential interplay of DYRK1A inhibition with TGF-β signaling.

Conclusion

This compound is a potent and selective DYRK1A inhibitor with significant potential for the treatment of type 1 diabetes by promoting β-cell regeneration. Its mechanism of action through the modulation of the NFAT signaling pathway is well-supported, and its potential synergistic effects with the inhibition of other pathways like TGF-β signaling warrant further investigation. The experimental protocols provided in this guide offer a framework for the continued study and development of this compound and other DYRK1A inhibitors as a novel therapeutic class for diabetes.

References

The Pharmacokinetics of GNF2133 in Rodents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF2133 is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a promising therapeutic target for type 1 diabetes due to its role in promoting pancreatic β-cell proliferation.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for its preclinical and potential clinical development. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in rodent models, primarily focusing on studies conducted in CD-1 mice. The document includes a summary of key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of the relevant signaling pathway. While in vivo studies in rats have been mentioned in the literature, specific pharmacokinetic data for this species are not publicly available and therefore are not included in the quantitative analysis.[1]

Quantitative Pharmacokinetic Data in CD-1 Mice

The pharmacokinetic properties of this compound have been characterized in CD-1 mice following both intravenous (IV) and oral (PO) administration. The data reveals good oral absorption and moderate plasma exposure.[4] A summary of the key pharmacokinetic parameters is presented in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice [4]

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | Not Specified | 30 mg/kg |

| Cmax (nM) | 1977 | 1675 |

| AUC (h·nM) | 3268 | 10974 |

| Clearance (CL) (mL/min/kg) | 23.5 | - |

| Volume of Distribution (Vss) (L/kg) | 11 | - |

| Oral Bioavailability (%) | - | 22.3 |

Experimental Protocols

While the precise, detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain, this section outlines representative methodologies based on standard practices in rodent pharmacokinetic research.

Animal Models

-

Species: CD-1 Mice.[4]

-

Health Status: Healthy, adult male or female mice are typically used.

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. They are provided with standard chow and water ad libitum.

Administration of this compound

-

Oral (PO) Administration:

-

Dose: 30 mg/kg.[4]

-

Formulation: A suspension of this compound is prepared in a suitable vehicle. For a similar compound administered to Wistar Han rats, a formulation of 0.5% methylcellulose with Tween-80 was used and is a plausible vehicle for mouse studies.

-

Procedure: The formulation is administered via oral gavage using a suitable gauge gavage needle.

-

-

Intravenous (IV) Administration:

-

Dose: The exact intravenous dose for the mouse pharmacokinetic study is not specified in the available literature.

-

Formulation: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution containing DMSO, PEG300, Tween-80, and saline.

-

Procedure: The solution is administered as a bolus injection into a tail vein.

-

Sample Collection

-

Matrix: Blood is collected to obtain plasma for analysis.

-

Time Points: Blood samples are collected at multiple time points post-dose to accurately define the concentration-time profile. Typical time points for an oral study might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an intravenous study, earlier time points such as 0.083, 0.25, and 0.5 hours would be critical.

-

Procedure: Blood is collected via a suitable method, such as retro-orbital bleeding or from the tail vein, into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used for the quantitative determination of this compound in plasma.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Chromatography: The prepared samples are injected onto a reverse-phase HPLC column (e.g., a C18 column) and eluted using a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

Calibration and Quality Control: The method is validated for linearity, accuracy, precision, selectivity, and stability using calibration standards and quality control samples prepared in blank plasma.

Signaling Pathway and Experimental Workflow Visualizations

DYRK1A Signaling Pathway in β-Cell Proliferation

This compound exerts its therapeutic effect by inhibiting DYRK1A, a kinase that plays a crucial role in regulating cell proliferation. In pancreatic β-cells, DYRK1A phosphorylates and inactivates the nuclear factor of activated T-cells (NFAT), a transcription factor that promotes the expression of genes involved in cell cycle progression and proliferation. By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT, allowing it to translocate to the nucleus and activate the transcription of pro-proliferative genes, ultimately leading to an increase in β-cell mass.[5][6][7]

Caption: DYRK1A signaling pathway in β-cell proliferation and the inhibitory action of this compound.

Experimental Workflow for Oral Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an oral pharmacokinetic study of this compound in mice.

Caption: A representative experimental workflow for an oral pharmacokinetic study of this compound in mice.

Discussion

The available pharmacokinetic data for this compound in CD-1 mice indicate that it possesses drug-like properties, including oral bioavailability. The moderate plasma exposure and clearance suggest that the compound can achieve systemic concentrations sufficient to engage its target, DYRK1A. However, the lack of publicly available, detailed experimental protocols and the absence of pharmacokinetic data in a second rodent species, such as the rat, represent gaps in the current understanding of this compound's preclinical profile. While in vivo studies in rats have been conducted, they have primarily focused on the pharmacological effects, such as cellular proliferation in various tissues, rather than detailing the pharmacokinetic parameters.[1] Future publications detailing these aspects would be highly valuable for a complete assessment of this compound's potential as a therapeutic agent.

Conclusion

This technical guide summarizes the currently available pharmacokinetic information for this compound in rodents. The compound demonstrates promising pharmacokinetic properties in mice, supporting its further investigation as a potential treatment for type 1 diabetes. The provided experimental protocols, while based on standard methodologies, offer a framework for designing and interpreting future preclinical studies. The visualization of the DYRK1A signaling pathway provides context for the mechanism of action of this compound. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in multiple preclinical species and to establish a clear pharmacokinetic/pharmacodynamic relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]

GNF2133: A Technical Guide to Its Impact on Beta-Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regeneration of functional pancreatic beta-cell mass is a primary therapeutic goal for diabetes. Adult human beta-cells, however, are notoriously quiescent, exhibiting a very limited capacity for proliferation. The discovery of small molecules that can safely and effectively induce beta-cell replication is therefore of significant interest. GNF2133 has emerged as a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key negative regulator of beta-cell cycle entry. This technical guide provides an in-depth overview of this compound, its mechanism of action, its quantifiable effects on beta-cell proliferation, and the experimental protocols used to elucidate its activity.

Introduction: The Role of DYRK1A in Beta-Cell Quiescence

Pancreatic beta-cell mass is dynamically regulated by a balance of proliferation, neogenesis, size, and apoptosis. In both type 1 and type 2 diabetes, a significant deficit in functional beta-cell mass is a core pathological feature.[1][2] While rodent beta-cells can readily proliferate to compensate for increased insulin demand, human beta-cells are highly resistant to mitogenic stimuli.[1]

Recent research has identified DYRK1A as a critical "brake" on human beta-cell proliferation.[3] This kinase phosphorylates several key substrates that enforce cell cycle arrest. By inhibiting DYRK1A, it is possible to release this brake and promote the entry of quiescent beta-cells into the cell cycle. This compound was developed as a potent and selective inhibitor of DYRK1A, with the aim of providing a therapeutic strategy to restore beta-cell mass.[1][2]

Mechanism of Action: The DYRK1A-NFAT Signaling Axis

This compound exerts its pro-proliferative effects by inhibiting the kinase activity of DYRK1A.[1][2] This inhibition sets off a signaling cascade that culminates in the activation of cell cycle machinery.

-

NFAT Activation: In resting beta-cells, DYRK1A phosphorylates Nuclear Factor of Activated T-cells (NFAT) transcription factors, causing their exclusion from the nucleus.[4] Inhibition of DYRK1A by this compound prevents this phosphorylation. In the presence of intracellular calcium signals, the phosphatase calcineurin dephosphorylates NFAT, allowing it to translocate into the nucleus.[4][5]

-

Gene Transcription: Once in the nucleus, NFAT activates the transcription of genes essential for cell cycle progression.[4] This includes the upregulation of cyclins and cyclin-dependent kinases (CDKs) and the repression of CDK inhibitors.[6]

-

DREAM Complex Disruption: DYRK1A activity also helps maintain the repressive DREAM (DP, Rb-like, E2F4, and MuvB) complex, which keeps cells in a quiescent state. Inhibition of DYRK1A is proposed to disrupt this complex, further promoting cell cycle entry.[7]

The primary mechanism of this compound is the targeted inhibition of DYRK1A, leading to the nuclear translocation of NFAT and the subsequent transcription of pro-proliferative genes.

Figure 1: this compound Signaling Pathway in Beta-Cells.

Quantitative Data: In Vitro Efficacy of this compound

This compound is a highly potent inhibitor of DYRK1A with excellent selectivity against other kinases, notably GSK3β.[1] This selectivity is crucial for minimizing off-target effects.

| Parameter | Value | Reference |

| DYRK1A IC₅₀ | 6.2 nM | [6] |

| GSK3β IC₅₀ | >50 µM | [1] |

| Selectivity Ratio (GSK3β/DYRK1A) | >8000-fold | [1] |

Table 1: In Vitro Kinase Inhibition Profile of this compound.

The inhibitory activity of this compound translates into robust proliferation of both rodent and human primary beta-cells. In vivo studies have shown that administration of this compound leads to an increase in the proliferation marker Ki67 and elevated levels of Cyclin D1 in beta-cells.[1]

| Species | Assay | Effect of this compound |

| Rat (in vivo) | Immunohistochemistry | Increased Cyclin D1 levels |

| Rat (in vivo) | Immunohistochemistry | Increased Ki67-positive beta-cells |

| Human (in vitro) | Proliferation Assay | Demonstrated potent proliferation |

| Rodent (in vitro) | Proliferation Assay | Demonstrated potent proliferation |

Table 2: Summary of this compound-Induced Beta-Cell Proliferation.

Experimental Protocols

The assessment of this compound's effect on beta-cell cycle progression relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key assays.

Rodent and Human Islet Isolation and Culture

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., Sprague-Dawley rats) or human organ donors by collagenase digestion of the pancreas, followed by purification using a density gradient.

-

Culture Conditions: Isolated islets are cultured in suspension in a complete medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: For proliferation assays, islets are typically treated with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 72-96 hours.

Beta-Cell Proliferation Assay (Immunohistochemistry)

This protocol is used to quantify the percentage of beta-cells actively undergoing cell division within intact or dispersed islets.

-

Proliferation Labeling: During the final 24 hours of this compound treatment, a thymidine analog such as 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium (e.g., 10 µM EdU).

-

Fixation and Permeabilization: Islets are collected, fixed in 4% paraformaldehyde, and permeabilized with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

-

EdU/BrdU Detection:

-

For EdU, a click chemistry reaction is performed using a fluorescently-labeled azide.

-

For BrdU, antigen retrieval is performed (e.g., with 2N HCl), followed by incubation with an anti-BrdU antibody.

-

-

Immunostaining:

-

Islets are incubated with a primary antibody against insulin (to identify beta-cells) and/or Ki67 (an endogenous marker of proliferation).

-

Following washes, islets are incubated with species-specific secondary antibodies conjugated to distinct fluorophores.

-

-

Imaging and Quantification: Stained islets are imaged using a confocal or high-content fluorescence microscope. The number of double-positive (Insulin+ and Ki67+/EdU+) cells is counted and expressed as a percentage of the total number of insulin-positive cells. A minimum of 2,000 beta-cells are typically counted per condition.[7]

Figure 2: Experimental Workflow for Beta-Cell Proliferation Assay.

Western Blot for Cell Cycle Proteins

-

Protein Extraction: Following treatment with this compound, islets are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., Cyclin D1, p-NFAT, total NFAT, β-Actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using densitometry software.

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate that potently and selectively inhibits DYRK1A to stimulate beta-cell cycle progression. Its mechanism of action via the NFAT signaling pathway is well-supported, and its efficacy has been demonstrated in both rodent and human beta-cells.[1][2] The detailed protocols provided herein serve as a guide for researchers aiming to investigate this compound or other potential beta-cell mitogens.

Future research will likely focus on optimizing the therapeutic window of DYRK1A inhibitors, exploring combination therapies (e.g., with GLP-1 receptor agonists) to achieve synergistic effects on beta-cell regeneration, and further elucidating the complex downstream pathways that govern human beta-cell quiescence and proliferation.[8] The continued study of compounds like this compound is critical for advancing the development of regenerative therapies for diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput chemical screen reveals that harmine-mediated inhibition of DYRK1A increases human pancreatic beta cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic changes in β-cell [Ca2+] regulate NFAT activation, gene transcription, and islet gap junction communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFAT Targets Signaling Molecules to Gene Promoters in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Epidermal Growth Factor Receptor Signaling Promotes Pancreatic β-Cell Proliferation in Response to Nutrient Excess in Rats Through mTOR and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

GNF2133: A Promising Avenue for Beta-Cell Regeneration in Type 1 Diabetes

A Technical Overview for Researchers and Drug Development Professionals

GNF2133, a potent and selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), has emerged as a significant small molecule of interest in the pursuit of regenerative therapies for Type 1 Diabetes (T1D). Initial studies have demonstrated its capacity to induce the proliferation of pancreatic beta-cells, the very cells destroyed by the autoimmune attack in T1D. This technical guide synthesizes the currently available preclinical data on this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals exploring its therapeutic potential.

Core Mechanism of Action: DYRK1A Inhibition

This compound exerts its pro-proliferative effects on beta-cells by selectively inhibiting the DYRK1A enzyme.[1][2][3] DYRK1A is a key negative regulator of beta-cell growth.[4] Its inhibition by this compound is thought to unleash the proliferative potential of existing beta-cells, offering a novel strategy to replenish the functional beta-cell mass lost in T1D.[1][2]

Quantitative In Vitro and In Vivo Efficacy

Initial studies have provided quantitative data on the potency and efficacy of this compound.

| Parameter | Value | Assay/Model | Reference |

| DYRK1A IC50 | 6.2 nM | Biochemical Assay | [5] |

| GSK3β IC50 | >50 µM | Biochemical Assay | [5] |

| Oral Bioavailability | 22.3% | CD-1 Mice | [5] |

In preclinical animal models of T1D, specifically the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model which mimics beta-cell loss, this compound has demonstrated significant, dose-dependent improvements in glucose metabolism.[1][2][3] Oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in enhanced glucose disposal capacity and increased insulin secretion in response to a glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge.[1][5] Furthermore, in vivo studies have shown that this compound treatment leads to an increase in markers of beta-cell proliferation, such as Ki67, and an upregulation of Cyclin D1, a key cell cycle regulator.[5][6]

Signaling Pathway of this compound-Induced Beta-Cell Proliferation

The pro-proliferative effect of this compound is mediated through the calcineurin/NFAT signaling pathway. DYRK1A normally acts as a brake on this pathway by phosphorylating and inactivating the Nuclear Factor of Activated T-cells (NFAT) transcription factors, thereby preventing their translocation to the nucleus and subsequent activation of pro-proliferative genes. By inhibiting DYRK1A, this compound allows for the sustained activation of NFAT, leading to the transcription of genes that drive beta-cell cycle entry and proliferation.

Experimental Protocols

In Vitro Beta-Cell Proliferation Assay

A standard method to assess the pro-proliferative effect of this compound on beta-cells in vitro involves the use of primary islet cells or beta-cell lines (e.g., INS-1E).

-

Cell Seeding: Plate dispersed islet cells or a beta-cell line at a suitable density in a multi-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).

-

Proliferation Marker Incorporation: During the final hours of treatment, add a proliferation marker such as 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU) to the culture medium.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Stain for insulin to identify beta-cells and for the incorporated proliferation marker (e.g., using a Click-iT™ EdU assay kit). A nuclear counterstain (e.g., DAPI) is also used.

-

Quantification: Image the cells using fluorescence microscopy and quantify the percentage of insulin-positive cells that are also positive for the proliferation marker.

In Vivo Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge

The GPAIS challenge is a robust method to assess beta-cell function in vivo.

-

Animal Model: Utilize a diabetic animal model with compromised beta-cell function, such as the RIP-DTA mouse.

-

Fasting: Fast the animals for a predetermined period (e.g., 5-6 hours).

-

Baseline Blood Sample: Collect a baseline blood sample to measure basal glucose and insulin levels.

-

Glucose and Arginine Injection: Administer an intraperitoneal (i.p.) injection of glucose followed shortly by an i.p. injection of arginine.

-

Post-Injection Blood Sampling: Collect blood samples at various time points post-injection (e.g., 1, 5, 15, and 30 minutes) to measure insulin levels.

-

Data Analysis: Analyze the insulin excursion in response to the secretagogues to determine the insulin secretory capacity.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a diabetic mouse model.

Kinase Selectivity Profile

Conclusion and Future Directions

The initial studies on this compound provide a strong rationale for its further investigation as a potential therapeutic for T1D. Its ability to promote beta-cell proliferation in preclinical models is a significant finding. Future research should focus on obtaining more detailed quantitative data on its in vivo efficacy, including long-term studies to assess the durability of its effects and potential for adverse events. A comprehensive kinase selectivity profile will be essential for a thorough safety assessment. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this compound in individuals with T1D.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclin D1 expression is correlated with cell differentiation and cell proliferation in oral squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNF2133 Protocol for In Vitro Beta-Cell Proliferation Assay: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regeneration of functional pancreatic beta-cells is a primary therapeutic goal for diabetes. GNF2133 has been identified as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of beta-cell proliferation.[1][2] Inhibition of DYRK1A by this compound promotes the proliferation of both rodent and human beta-cells in vitro, offering a promising avenue for the development of regenerative therapies for diabetes.[1][2] This document provides detailed application notes and protocols for utilizing this compound in in vitro beta-cell proliferation assays.

This compound exerts its pro-proliferative effects by modulating downstream signaling pathways that control cell cycle entry and progression. A primary mechanism involves the inhibition of DYRK1A-mediated phosphorylation of various substrates, including transcription factors of the Nuclear Factor of Activated T-cells (NFAT) family and components of the DREAM complex. In a quiescent state, DYRK1A phosphorylates these substrates, leading to the suppression of mitogenic signaling. By inhibiting DYRK1A, this compound facilitates the activation of pro-proliferative signaling cascades, ultimately leading to beta-cell division.

Mechanism of Action: DYRK1A Inhibition

DYRK1A is a constitutively active kinase that plays a crucial role in maintaining beta-cell quiescence. Its inhibition by this compound triggers a cascade of events that promote re-entry into the cell cycle.

Signaling Pathway Diagram

References

GNF2133: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF2133 is a potent and selective inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a key regulator of pancreatic β-cell proliferation. By inhibiting DYRK1A, this compound promotes the regeneration of insulin-producing β-cells, offering a potential therapeutic avenue for Type 1 Diabetes. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in preclinical mouse models, including dosage, formulation, and methodologies for assessing efficacy and pharmacokinetics.

Introduction

Insufficiency of pancreatic β-cell mass and function is a hallmark of both Type 1 and Type 2 diabetes. This compound, a 6-azaindole derivative, has emerged as a promising small molecule that can stimulate the proliferation of both rodent and human β-cells. It demonstrates a high degree of selectivity for DYRK1A with an IC50 of 6.2 nM.[1] In vivo studies have shown that oral administration of this compound leads to a dose-dependent improvement in glucose disposal and increased insulin secretion in response to glucose-potentiated arginine-induced insulin secretion (GPAIS) challenges in mouse models of β-cell ablation.[1][2][3][4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vivo and in vitro studies.

Table 1: In Vitro Potency of this compound

| Target | IC50 (µM) |

| DYRK1A | 0.0062 |

| GSK3β | >50 |

Source: MedchemExpress[9]

Table 2: In Vivo Efficacy of this compound in RIP-DTA Mice

| Dose (mg/kg, p.o.) | Study Duration | Key Findings |

| 3, 10, 30 | 35 days | Significant dose-dependent improvement in glucose disposal capacity and increased insulin secretion.[5][9] |

| 30 | 5 days | Increased levels of Cyclin D1 and the proliferation marker Ki67 in pancreatic islets.[9] |

Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice (30 mg/kg, p.o.)

| Parameter | Value | Unit |

| Cmax | 1675 | nM |

| Tmax | 3.0 | h |

| AUC | 10974 | h*nM |

| t1/2 | 3.4 | h |

| Oral Bioavailability (F%) | 22.3 | % |

Source: MedchemExpress[9]

Signaling Pathway

This compound exerts its pro-proliferative effects on pancreatic β-cells by inhibiting DYRK1A. DYRK1A normally acts as a brake on cell cycle progression by phosphorylating and inactivating the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Inhibition of DYRK1A by this compound leads to the dephosphorylation and nuclear translocation of NFAT, which in turn activates the transcription of genes that promote cell cycle entry and progression, such as Cyclin D1.

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Protocols

This compound Formulation for Oral Administration

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

To prepare the final dosing solution, add the components in the following order, ensuring each component is fully dissolved before adding the next:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[9]

-

It is recommended to prepare the working solution fresh on the day of use.[9]

In Vivo Efficacy Study in a Mouse Model of β-Cell Ablation (RIP-DTA Mice)

This protocol outlines a typical efficacy study to evaluate the effect of this compound on β-cell proliferation and glucose metabolism in the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model. In this model, β-cell ablation is induced by the administration of diphtheria toxin.

Animal Model:

-

RIP-DTA transgenic mice. These mice express the diphtheria toxin receptor (DTR) specifically in pancreatic β-cells, making them susceptible to ablation upon administration of diphtheria toxin (DT).

Experimental Workflow:

Caption: Experimental workflow for in vivo efficacy studies.

Procedure:

-

β-Cell Ablation: Administer a single intraperitoneal (i.p.) injection of diphtheria toxin (DT) to the RIP-DTA mice. The dose of DT should be optimized to achieve the desired level of β-cell loss. A near-total ablation (>99%) can be achieved with higher doses.

-

Treatment Groups: After induction of diabetes (confirmed by hyperglycemia), randomize the mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).

-

This compound Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 35 days).[5]

-

Monitoring: Monitor blood glucose levels and body weight regularly (e.g., weekly).

-

Glucose Potentiated Arginine-Induced Insulin Secretion (GPAIS) Test:

-

Towards the end of the treatment period, perform a GPAIS test to assess β-cell function.

-

Fast the mice for 6 hours.

-

Administer a final oral dose of this compound or vehicle.

-

After a set time (e.g., 60 minutes), administer an oral gavage of glucose (e.g., 2 g/kg).

-

Following the glucose challenge (e.g., at 15 minutes), administer an intraperitoneal injection of L-arginine (e.g., 2 g/kg).

-

Collect blood samples at baseline (before glucose) and at various time points after the arginine injection (e.g., 2, 5, 15, and 30 minutes) for insulin measurement.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect the pancreas.

-

Fix the pancreas in 4% paraformaldehyde, embed in paraffin, and section for immunohistochemistry.

-

Stain pancreatic sections for insulin, Ki67, and Cyclin D1 to assess β-cell mass and proliferation.

-

Pharmacokinetic Study in CD-1 Mice

This protocol provides a framework for determining the pharmacokinetic profile of this compound following oral administration.

Animal Model:

-

CD-1 mice

Procedure:

-

Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of mice.[9]

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

The method should involve protein precipitation followed by analysis on a C18 column with a suitable mobile phase gradient.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%) using appropriate software.

-

Immunohistochemistry for Ki67 and Cyclin D1

This protocol describes the staining of pancreatic tissue sections to detect markers of cell proliferation.

Materials:

-

Paraffin-embedded pancreatic sections

-

Primary antibodies: Rabbit anti-Ki67, Rabbit anti-Cyclin D1

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-Ki67 or anti-Cyclin D1) at an optimized dilution overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

-

Analysis: Quantify the percentage of Ki67 or Cyclin D1 positive cells within the insulin-positive areas of the islets.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and other chemicals. Animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Diphtheria toxin is highly toxic and should be handled with extreme caution in a certified biosafety cabinet.

References

- 1. uac.arizona.edu [uac.arizona.edu]

- 2. The importance of cyclin D1 and Ki67 expression on the biological behavior of pancreatic adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral l-Arginine Stimulates GLP-1 Secretion to Improve Glucose Tolerance in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A simple formula to correct for the effects of storage time and temperature on the insulin concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ki67 (MKI67) | Abcam [abcam.co.jp]

- 9. Kinetics of functional beta cell mass decay in a diphtheria toxin receptor mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ki67 Staining Protocol for Pancreatic Islets Treated with GNF2133

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of pancreatic beta cells is a key therapeutic strategy for the treatment of diabetes. GNF2133, a potent and selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), has been identified as a promising compound for inducing beta-cell regeneration.[1][2] Inhibition of DYRK1A promotes the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, which in turn activates the cell cycle machinery, leading to beta-cell proliferation.[3] The Ki67 protein is a well-established cellular marker for proliferation, as it is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in quiescent (G0) cells. Therefore, Ki67 immunostaining is a critical method for assessing the efficacy of pro-proliferative compounds like this compound on pancreatic islets.

This document provides a detailed protocol for Ki67 immunohistochemical staining on paraffin-embedded pancreatic islets treated with this compound. It also includes a summary of expected quantitative outcomes based on the activity of potent DYRK1A inhibitors and a visualization of the relevant signaling pathway and experimental workflow.

Signaling Pathway of this compound Action

This compound exerts its pro-proliferative effect on beta cells by inhibiting DYRK1A. This inhibition disrupts the phosphorylation of NFAT transcription factors, allowing their translocation into the nucleus where they activate genes that drive the cell cycle.

Experimental Workflow

The following diagram outlines the major steps for treating pancreatic islets with this compound and subsequent processing for Ki67 immunohistochemistry.

Quantitative Data Summary

| Compound (Class) | Treatment Conditions | Fold Increase in Ki67+ Beta Cells (vs. Control) | Reference |

| Harmine (DYRK1A Inhibitor) | 10 µM for 6 days (in vitro, human islets) | ~6-fold | [4] |

| 5-Iodotubercidin (5-IT) (DYRK1A Inhibitor) | 1 µM for 6 days (in vitro, human islets) | ~10-12-fold (EdU incorporation) | [5] |

| This compound (DYRK1A Inhibitor) | 30 mg/kg daily for 5 days (in vivo, mouse model) | Increased Ki67 and insulin signal | [1] |

Note: The data for Harmine and 5-IT are provided as representative examples of the effects of potent DYRK1A inhibitors. Similar pro-proliferative effects are expected with this compound treatment.

Detailed Experimental Protocol: Ki67 Immunohistochemistry for Paraffin-Embedded Islets

This protocol is adapted from established methods for Ki67 staining in pancreatic tissue.[5][6][7]

Materials and Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Phosphate Buffered Saline (PBS)

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Antigen Retrieval Solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

-

3% Hydrogen Peroxide

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.3% Triton X-100)

-

Primary Antibody: Rabbit anti-Ki67 (e.g., Abcam ab15580)

-

Primary Antibody: Guinea Pig anti-Insulin

-

Secondary Antibody: Goat anti-Rabbit IgG (conjugated to a fluorophore, e.g., Alexa Fluor 594)

-

Secondary Antibody: Goat anti-Guinea Pig IgG (conjugated to a fluorophore, e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) mounting medium

-

Humidified chamber

-

Coplin jars or staining dishes

-

Microscope slides (positively charged)

-

Coverslips

-

Hydrophobic barrier pen

Procedure:

-

Islet Treatment:

-

Culture isolated pancreatic islets in appropriate media.

-

Treat islets with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours). Note: Optimal concentration and duration may need to be determined empirically.

-

After treatment, wash islets with PBS and fix in 10% neutral buffered formalin (NBF) for 24 hours at room temperature.

-

Process fixed islets for paraffin embedding using standard histological techniques.

-

-

Deparaffinization and Rehydration:

-

Cut 4-5 µm sections from the paraffin-embedded islet blocks and mount on positively charged slides.

-

Heat slides in an oven at 60°C for 1 hour.

-

Immerse slides in the following series of solutions in a fume hood:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 5 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Deionized water: 2 changes, 2 minutes each.

-

-

-

Antigen Retrieval:

-

Preheat Antigen Retrieval Solution to 95-100°C in a water bath or steamer.

-

Immerse slides in the hot antigen retrieval solution and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides with deionized water and then with TBST.

-

-

Immunostaining:

-

Carefully dry the area around the tissue section and draw a barrier with a hydrophobic pen.

-

Quench endogenous peroxidase activity by incubating sections with 3% Hydrogen Peroxide for 10 minutes at room temperature (for chromogenic detection; optional for fluorescence). Wash 3 times with TBST.

-

Block non-specific binding by incubating sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

-

Incubate sections with the primary antibody cocktail (Rabbit anti-Ki67 and Guinea Pig anti-Insulin, diluted in staining buffer) overnight at 4°C in a humidified chamber.

-

The following day, wash slides 3 times with TBST for 5 minutes each.

-

Incubate sections with the secondary antibody cocktail (e.g., Goat anti-Rabbit Alexa Fluor 594 and Goat anti-Guinea Pig Alexa Fluor 488, diluted in staining buffer) for 1 hour at room temperature in the dark.

-

Wash slides 3 times with TBST for 5 minutes each in the dark.

-

-

Counterstaining and Mounting:

-

Briefly rinse the slides with PBS.

-

Apply one drop of DAPI-containing mounting medium to each section and carefully place a coverslip, avoiding air bubbles.

-

Seal the edges of the coverslip with clear nail polish.

-

Store slides at 4°C in the dark until imaging.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope with appropriate filters for DAPI (blue, nuclei), the insulin secondary antibody (e.g., green), and the Ki67 secondary antibody (e.g., red).

-

Quantify the number of Ki67-positive nuclei within the insulin-positive cells.

-

Calculate the percentage of proliferating beta cells: (Number of Ki67+/Insulin+ cells / Total number of Insulin+ cells) x 100.

-

Conclusion

This application note provides a comprehensive guide for assessing the pro-proliferative effects of this compound on pancreatic islets using Ki67 immunohistochemistry. The provided protocol, along with the signaling pathway and workflow diagrams, offers a robust framework for researchers in the field of diabetes and drug discovery to evaluate novel beta-cell regenerative therapies. The expected increase in Ki67-positive beta cells following treatment with a potent DYRK1A inhibitor like this compound serves as a key indicator of its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Strategies Targeting Pancreatic Islet β-Cell Proliferation, Regeneration, and Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. nextgen-protocols.org [nextgen-protocols.org]

- 6. Staining for Ki67 in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]

- 7. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

Application Notes and Protocols for GNF2133 Treatment of Primary Human and Rat Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GNF2133, a selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), for inducing the proliferation of primary human and rat beta-cells. The protocols detailed below are based on established methodologies and aim to facilitate the replication and further investigation of this compound's therapeutic potential in the context of diabetes research.

Introduction